![molecular formula C9H9FN4 B2493896 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile CAS No. 2034606-44-3](/img/structure/B2493896.png)
3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile
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Description
Synthesis Analysis
While specific synthesis methods for “3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile” were not found, a related compound, “2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol”, has been synthesized and used as an intermediate for the synthesis of estrogen receptor modulating compounds .Scientific Research Applications
Medicinal Chemistry
- C-Met Inhibition : Researchers have explored the use of 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase. This protein plays a crucial role in cell signaling pathways related to cancer progression and metastasis . The compound’s structure may allow for targeted interactions with c-Met, making it a promising candidate for drug development.
Neuropharmacology
- GABA A Modulation : 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile has demonstrated allosteric modulating activity on GABA A receptors . These receptors are essential for inhibitory neurotransmission in the central nervous system. Investigating the compound’s effects on GABA A receptors could lead to novel treatments for anxiety, epilepsy, and other neurological disorders.
Materials Science
- Polymer Incorporation : Scientists have integrated this compound into polymers for use in solar cells . Its unique structure may enhance charge transport properties or improve stability in photovoltaic materials. Further research could optimize its role in renewable energy technologies.
Drug Discovery
- BACE-1 Inhibition : Preliminary studies indicate that this compound inhibits β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer’s disease . Investigating its BACE-1 inhibitory activity may lead to potential Alzheimer’s therapies.
Organic Synthesis
properties
IUPAC Name |
3-[3-(fluoromethyl)azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-3-7-5-14(6-7)9-8(4-11)12-1-2-13-9/h1-2,7H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPABNCPVEFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Fluoromethyl)azetidin-1-yl]pyrazine-2-carbonitrile |
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